molecular formula C14H13NO B1324192 2-(2,6-Dimethylbenzoyl)pyridine CAS No. 898780-51-3

2-(2,6-Dimethylbenzoyl)pyridine

Cat. No.: B1324192
CAS No.: 898780-51-3
M. Wt: 211.26 g/mol
InChI Key: DDPYTYVJXIMTST-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylbenzoyl)pyridine is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It is characterized by a pyridine ring substituted with a 2,6-dimethylbenzoyl group. This compound is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylbenzoyl)pyridine typically involves the reaction of 2,6-dimethylbenzoyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a reactant. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylbenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(2,6-Dimethylbenzoyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylpyridine: Similar structure but lacks the dimethyl groups on the benzoyl ring.

    2-(2,4-Dimethylbenzoyl)pyridine: Similar structure with different positions of the methyl groups on the benzoyl ring.

    2-(2,6-Dichlorobenzoyl)pyridine: Similar structure with chlorine atoms instead of methyl groups on the benzoyl ring.

Uniqueness

2-(2,6-Dimethylbenzoyl)pyridine is unique due to the presence of the 2,6-dimethyl groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. These structural features can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

(2,6-dimethylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-5-7-11(2)13(10)14(16)12-8-3-4-9-15-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPYTYVJXIMTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642029
Record name (2,6-Dimethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-51-3
Record name (2,6-Dimethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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